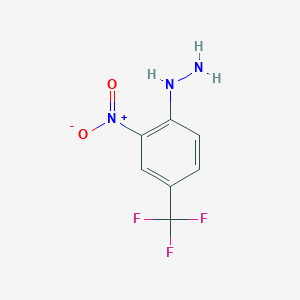

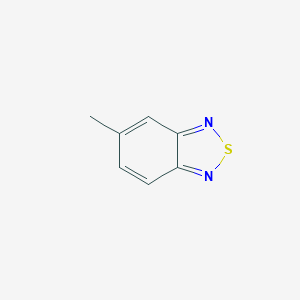

5-甲基-2,1,3-苯并噻二唑

描述

Synthesis Analysis

The synthesis of 5-Methyl-2,1,3-benzothiadiazole and related compounds often involves catalyzed reactions and specific reagent conditions. For instance, the synthesis of similar thiadiazoles has been reported using manganese(II) catalyzed reactions, where substituted thiosemicarbazide/thiohydrazide undergoes cyclization to yield thiadiazoles (Dani et al., 2013). Another approach involves the formation of 1,2,4-triazolo[3,4-b]benzothiazoles through reactions involving o-methylaniline and various aromatic carbonic acids, showcasing the versatility in synthetic routes (Dong et al., 2002).

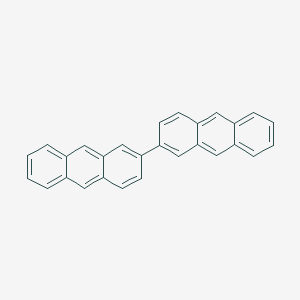

Molecular Structure Analysis

The molecular structure of 5-Methyl-2,1,3-benzothiadiazole and related molecules is characterized by X-ray crystallography and DFT studies. These studies reveal the stabilization of such compounds through intramolecular and intermolecular hydrogen bonding, indicating the impact of molecular structure on their stability and reactivity (Dani et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 5-Methyl-2,1,3-benzothiadiazole derivatives include bromination, where brominated 2,1,3-benzothiadiazoles are synthesized under specific conditions, highlighting the compound's reactivity towards halogenation (Pilgram et al., 1970). The compound's structure also influences its reactivity in various chemical transformations.

Physical Properties Analysis

The physical properties of 5-Methyl-2,1,3-benzothiadiazole derivatives, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. While specific data on 5-Methyl-2,1,3-benzothiadiazole was not directly available, studies on similar compounds provide insights into how such properties are analyzed and reported.

Chemical Properties Analysis

The chemical properties of 5-Methyl-2,1,3-benzothiadiazole, including its stability, reactivity with other chemical groups, and behavior under various conditions, are critical for its application in materials science and biomedicine. For instance, the study of oxidation reactions of methyl-substituted 2,1,3-benzothiadiazoles and 2,1,3-benzoselenadiazoles with selenium dioxide showcases the compound's reactivity and potential transformations (Neidlein & Knecht, 1987).

科学研究应用

合成和化学性质

5-甲基-2,1,3-苯并噻二唑一直是化学合成和性质探索的研究对象。值得注意的研究包括甲基取代苯并噻二唑的氧化反应,突出了涉及亚硒酸二氧化硒的化合物的合成和光谱性质(Neidlein & Knecht, 1987)。此外,对苯并噻二唑的溴化研究在该领域做出了重要贡献,引入了一种溴代苯并噻二唑的通用制备方法,为在特定反应条件下特定位置的选择性溴化提供了见解(Pilgram, Zupan, & Skiles, 1970)。

农业应用

该化合物还被探索其在农业中的潜在应用。研究表明,苯并噻二唑及相关化合物的处理可以影响葡萄的酚类含量,可能改善葡萄酒的色度特性(Ruiz-García等,2012)。在葡萄园中应用这些化合物显示出葡萄中酚类化合物水平的增加,暗示了一种潜在的葡萄藤保护和提高葡萄和葡萄酒质量的策略(Ruiz-García等,2013)。

光致发光和光电应用

5-甲基-2,1,3-苯并噻二唑及其衍生物已被确定为光致发光化合物和光电器件的关键组成部分。由于它们在有机发光二极管、太阳能电池和其他光技术应用中的潜力,苯并噻二唑衍生物的合成、性质和反应已被广泛研究(Neto等,2013)。此外,已经分析了苯并噻二唑在固态中的分子组织,以了解其分子关联的首选模式,这对于开发更有效的薄膜光电器件的化合物至关重要(Langis-Barsetti, Maris, & Wuest, 2017)。

药理学和生物学应用

虽然重点是排除药物使用、剂量和副作用,但值得注意的是,已对苯并噻二唑化合物的药理学和生物学影响进行了研究。例如,关于AMPA受体的调节和苯并噻二唑衍生物在解决各种生理和神经系统疾病中的潜力的研究突显了该化合物在医学研究中的重要性(Citti et al., 2016)。

作用机制

Target of Action

5-Methyl-2,1,3-benzothiadiazole is a versatile organic compound that has been used in various applications, including as a building block for smart porous materials . .

Mode of Action

It’s known that benzothiadiazole derivatives can undergo oxidation reactions . This suggests that 5-Methyl-2,1,3-benzothiadiazole might interact with its targets through redox reactions, leading to changes in the targets’ chemical states.

Biochemical Pathways

It’s known that benzothiadiazole derivatives can participate in various chemical reactions, including oxidation . This suggests that 5-Methyl-2,1,3-benzothiadiazole might affect biochemical pathways involving redox reactions.

Result of Action

It’s known that benzothiadiazole derivatives can exhibit photophysical behavior . This suggests that 5-Methyl-2,1,3-benzothiadiazole might have effects related to light absorption and emission.

Action Environment

The action of 5-Methyl-2,1,3-benzothiadiazole can be influenced by various environmental factors. For example, its photophysical behavior can be affected by the solvent used . Additionally, its stability and efficacy might be influenced by factors such as temperature and light exposure.

安全和危害

未来方向

生化分析

Biochemical Properties

Benzothiadiazole and its derivatives, to which 5-Methyl-2,1,3-benzothiadiazole belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions are primarily due to their strong electron-withdrawing ability, which can improve the electronic properties of the resulting organic materials .

Cellular Effects

Benzothiadiazole and its derivatives have been shown to have significant effects on various types of cells and cellular processes . They are used in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Molecular Mechanism

Benzothiadiazole and its derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzothiadiazole and its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Benzothiadiazole and its derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Benzothiadiazole and its derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzothiadiazole and its derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

属性

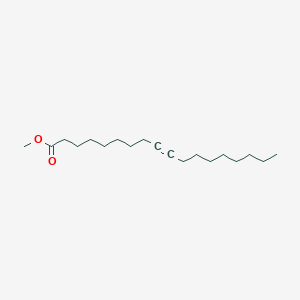

IUPAC Name |

5-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQJAYFCPRWDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NSN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381764 | |

| Record name | 5-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1457-93-8 | |

| Record name | 5-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1457-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。